Pharmacological profile of 8-methoxy-N-propylquinolin-4-amine
Pharmacological profile of 8-methoxy-N-propylquinolin-4-amine
An In-Depth Technical Guide to the Investigational Pharmacological Profile of 8-methoxy-N-propylquinolin-4-amine
Abstract: This document provides a comprehensive technical framework for the pharmacological investigation of 8-methoxy-N-propylquinolin-4-amine, a novel chemical entity within the versatile quinoline class. Due to the limited publicly available data on this specific molecule, this guide is structured as a prospective investigational plan, outlining the essential studies required to fully characterize its pharmacological profile. By leveraging established methodologies and drawing parallels from structurally related compounds, such as 4-aminoquinolines and 8-methoxyquinolones, we propose a logical, field-proven workflow for elucidating its therapeutic potential and safety profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new chemical entities.
Introduction and Rationale for Investigation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antibacterial, antimalarial, and anti-inflammatory agents. The specific molecule, 8-methoxy-N-propylquinolin-4-amine, combines two key pharmacophoric features: the 4-aminoquinoline core, famously associated with the antimalarial and anti-rheumatic effects of chloroquine[1], and an 8-methoxy substituent, which is known to influence the activity and safety profile of quinolone antibiotics like moxifloxacin[2].
The presence of the 4-amino group suggests potential mechanisms involving lysosomal function or interference with nucleic acid processes, while the 8-methoxy group has been shown to lower the propensity for resistance development in antibacterial contexts[2]. The N-propyl substituent at the 4-amino position will critically influence the compound's lipophilicity, membrane permeability, and binding interactions with potential biological targets.
Given this structural context, 8-methoxy-N-propylquinolin-4-amine is a compelling candidate for investigation across several therapeutic areas. This guide outlines a systematic approach to define its biological activity, mechanism of action, pharmacokinetic properties, and toxicological profile.
Proposed Synthesis and Chemical Characterization
A robust and scalable synthetic route is the foundation of any drug development program. We propose a well-established, two-step synthetic pathway based on nucleophilic aromatic substitution, a common method for preparing 4-aminoquinolines[3].
Synthetic Workflow
The proposed synthesis begins with the commercially available 8-methoxy-4-chloroquinoline.
Caption: Proposed synthetic route for 8-methoxy-N-propylquinolin-4-amine.
Detailed Experimental Protocol: Synthesis
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Reaction Setup: To a round-bottom flask charged with 8-methoxy-4-chloroquinoline (1.0 eq), add absolute ethanol (10 mL/mmol).
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Reagent Addition: Add n-propylamine (3.0 eq) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl byproduct.
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Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining HCl salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product via column chromatography on silica gel.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
In Vitro Pharmacological Profiling
The initial phase of biological testing aims to identify the primary activity of the compound and elucidate its mechanism of action using cell-free and cell-based assays.
Primary Activity Screening
Based on its structural motifs, the compound will be screened for antibacterial and anti-plasmodial activity.
| Assay Type | Target Organisms/Cells | Key Parameter | Reference Compound |
| Antibacterial | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) | Moxifloxacin, Ciprofloxacin |
| Anti-plasmodial | Plasmodium falciparum (chloroquine-sensitive & resistant strains) | Half-maximal Inhibitory Concentration (IC₅₀) | Chloroquine, Primaquine |
| Cytotoxicity | Human embryonic kidney (HEK293), Human liver carcinoma (HepG2) | Half-maximal Cytotoxic Concentration (CC₅₀) | Doxorubicin |
Detailed Experimental Protocol: MIC Determination
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Preparation: Prepare a stock solution of 8-methoxy-N-propylquinolin-4-amine in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
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Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
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Controls: Include a positive control (bacteria with no compound) and a negative control (medium only). A reference antibiotic (e.g., Moxifloxacin) should be run in parallel.
Proposed Mechanism of Action (MoA) Investigation
Should the compound show potent anti-plasmodial activity, a primary hypothesis would be the inhibition of hemozoin formation, a known mechanism for 4-aminoquinolines[1].
Caption: Workflow for a rodent pharmacokinetic study.
Hypothetical Pharmacokinetic Data
The following table presents hypothetical data based on values observed for other quinoline-based drugs to serve as a benchmark for analysis.[4][5]
| Parameter | Intravenous (IV) | Oral (PO) | Description |
| Cₘₐₓ (ng/mL) | ~1500 (at 5 min) | ~800 | Maximum plasma concentration |
| Tₘₐₓ (h) | N/A | ~1.5 | Time to reach Cₘₐₓ |
| AUC₀₋inf (ng·h/mL) | ~4500 | ~6000 | Area under the concentration-time curve |
| t₁/₂ (h) | ~7.0 | ~7.5 | Elimination half-life |
| CL (L/h/kg) | ~0.45 | N/A | Clearance |
| Vd (L/kg) | ~4.5 | N/A | Volume of distribution |
| Bioavailability (F%) | N/A | ~85% | Fraction of oral dose reaching circulation |
Preliminary Toxicological Assessment
Early assessment of toxicity is crucial to identify potential liabilities.
In Vitro Safety Assays
| Assay | Target | Rationale |
| hERG Inhibition | hERG potassium channel | Assesses risk of drug-induced cardiac arrhythmia (QT prolongation). |
| Genotoxicity (Ames Test) | Salmonella typhimurium strains | Screens for mutagenic potential. |
| Genotoxicity (Micronucleus Test) | Cultured mammalian cells | Screens for chromosomal damage.[6] |
Proposed In Vivo Acute Toxicity Study
A single-dose acute toxicity study in mice can establish a preliminary safety window. The study would involve administering escalating doses of the compound to different groups of mice and observing them for 14 days for signs of morbidity and mortality. This helps determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Conclusion and Future Directions
This document outlines a comprehensive, albeit prospective, guide to characterizing the pharmacological profile of 8-methoxy-N-propylquinolin-4-amine. The proposed workflow follows industry-standard practices for early-stage drug discovery, beginning with synthesis and proceeding through in vitro and in vivo characterization of its efficacy, mechanism, pharmacokinetics, and safety.
The key next steps would be to execute the proposed synthesis and initiate the primary in vitro screening assays. Positive results, particularly in anti-plasmodial or antibacterial screens, would trigger the subsequent MoA and ADME/Tox studies. This systematic approach ensures that decisions are data-driven, maximizing the potential for identifying a viable drug development candidate.
References
- Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)
- Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. Journal of Antimicrobial Chemotherapy,
- Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. PubMed,
- Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Pharmacologic actions of 4-aminoquinoline compounds. PubMed,
Sources
- 1. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
